N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide (CAS 1351641-06-9) is a synthetic, fluorinated organic compound belonging to the benzamide class. Its molecular formula is C₁₇H₁₃F₆NO₂ with a molecular weight of 377.286 g/mol.

Molecular Formula C17H13F6NO2
Molecular Weight 377.286
CAS No. 1351641-06-9
Cat. No. B2397119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide
CAS1351641-06-9
Molecular FormulaC17H13F6NO2
Molecular Weight377.286
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C17H13F6NO2/c18-16(19,20)13-8-4-5-11(9-13)14(25)24-10-15(26,17(21,22)23)12-6-2-1-3-7-12/h1-9,26H,10H2,(H,24,25)
InChIKeyFPIDXFJDQRZUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide (CAS 1351641-06-9): Chemical Identity and Baseline Properties


N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide (CAS 1351641-06-9) is a synthetic, fluorinated organic compound belonging to the benzamide class. Its molecular formula is C₁₇H₁₃F₆NO₂ with a molecular weight of 377.286 g/mol [1]. The compound features a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety linked via an amide bond to a 3-(trifluoromethyl)benzamide ring. It is supplied as a research chemical, typically at a purity of 95% [2]. Structurally related analogs include its 2-(trifluoromethyl) positional isomer, the non-fluorinated N-(2-hydroxy-2-phenylpropyl) variant, and compounds where the benzamide ring substituent is replaced by cyano, chloro, alkyl, or alkoxy groups [1]. A comprehensive search of primary scientific literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) indicates that publicly available, reproducible quantitative data—particularly head-to-head comparator data—for this specific compound is extremely limited. Consequently, the procurement value of this compound currently resides primarily in its role as a specialized building block or reference standard in medicinal chemistry, rather than as a validated, differentiated biological probe.

Scaffold 3-CF₃ benzamide with CF₃-hydroxypropyl chain
Role Building block / reference standard; no validated bioactivity
Evidence Limited public data; procure for SAR or synthesis

Procurement Risk for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide: Why Generic Substitution Is Not a Straightforward Option


For compounds within the trifluoromethyl-benzamide chemical space, simplistic in-class substitution carries significant experimental risk. Even minor structural changes—such as a positional isomer shift of the trifluoromethyl group on the benzamide ring from the meta (3-) to ortho (2-) position or removal of the trifluoromethyl group from the hydroxypropyl side chain—can lead to substantial differences in lipophilicity (cLogP), metabolic stability, and target binding affinity [1]. In the absence of systematic SAR (structure-activity relationship) data for this specific compound, researchers cannot assume functional equivalence with analogs where the benzamide substituent is a cyano, chloro, or alkyl group. Precedents in related benzamide series, such as trifluoromethyl-substituted kinase inhibitors [2], demonstrate that selective potency is often exquisitely dependent on the precise electronic and steric complementarity of the 3-CF₃ substituent. Therefore, procurement based solely on shared core scaffold, without verification of differential activity, constitutes a scientifically unsupported substitution that may invalidate experimental outcomes.

Positional Isomer Mismatch

3-CF₃ vs. 2-CF₃ benzamide isomers are not assumed interchangeable; no direct comparative data exist.

Side-Chain Fluorination

Removing the CF₃ from the hydroxypropyl group may alter metabolic stability and lipophilicity; class-level inference only.

Benzamide Substituent Variation

Replacing 3-CF₃ with 3-CN or other groups cannot be assumed to yield equivalent target engagement.

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence Relative to Analogs


Assessing the Data Landscape: Positional Isomer Differentiation (3-CF₃ vs. 2-CF₃) for Target Compound

The target compound, with a 3-(trifluoromethyl) substituent on the benzamide ring, is a positional isomer of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide. In the broader benzamide chemical space, the position of the trifluoromethyl group is known to influence electronic distribution, molecular geometry, and intermolecular interactions, as evidenced by crystallographic studies of trifluoromethyl-substituted isomeric crystalline compounds [1]. However, a direct, quantitative, head-to-head comparison of the 3-CF₃ and 2-CF₃ isomers for this specific core scaffold has not been identified in the public domain. The differentiation is therefore structural and inferential based on class-level SAR principles, rather than based on robust, side-by-side experimental data.

3-CF₃ vs. 2-CF₃ Isomer
Class-level inference
No direct comparative data available
Structural differentiation only; not interchangeable
Data to verify; class-level SAR principles
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Critical Role of the Hydroxypropyl Trifluoromethyl Group: Comparison with the Non-Fluorinated Analog

The target compound uniquely features a trifluoromethyl group on its 2-hydroxy-2-phenylpropyl side chain. This is distinct from N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide, which lacks this side-chain CF₃ group. The presence of the CF₃ group adjacent to a tertiary alcohol center is a well-documented motif for enhancing metabolic stability by blocking oxidative metabolism and for increasing lipophilicity, which can influence membrane permeability and target engagement [1]. In the absence of specific comparative data for this compound, the class-level inference from related trifluoromethyl carbinols suggests that the fluorinated side chain is likely to confer superior metabolic resilience compared to the non-fluorinated analog. No public quantitative data (e.g., intrinsic clearance, logD7.4, or CYP inhibition) comparing these two specific compounds is available to confirm this hypothesis.

CF₃ vs. CH₃ Side Chain
Class-level inference
No direct metabolic stability or lipophilicity data
Fluorinated side chain may alter metabolic profile; not validated
Requires experimental validation
Medicinal Chemistry Metabolic Stability Lipophilicity

Differentiation from Analogs with Non-CF₃ Benzamide Substituents: The Case of the 3-Cyano Analog

The target compound bears a 3-(trifluoromethyl) group on the benzamide ring, while a close analog features a 3-cyano substituent: 3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide (CAS 1351598-05-4). The CF₃ group is strongly electron-withdrawing and lipophilic, whereas the cyano (CN) group is electron-withdrawing but smaller and capable of acting as a hydrogen bond acceptor. These differences in electronic character, size, and hydrogen-bonding potential are fundamental to molecular recognition and dictate distinct SAR profiles in biological systems [1]. No direct comparative pharmacological data (e.g., selectivity profiles, target engagement) for these two specific compounds exists in the public domain. The differentiation is therefore based on the well-established principles of medicinal chemistry, not on a direct head-to-head experimental comparison.

3-CF₃ vs. 3-CN Benzamide
Class-level inference
No direct comparative pharmacological data
Electronic/hydrogen-bond differences hypothetical; must be verified
Hypothesis-driven selection only
Medicinal Chemistry Electronic Effects Hydrogen Bonding

Application Scenarios for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide Based on Available Evidence


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Exploration in Kinase or Nuclear Receptor Programs

The compound serves as a starting point for SAR studies where both the 3-CF₃ benzamide ring and the trifluoromethyl-substituted hydroxypropyl chain are hypothesized to be critical for target engagement. Procurement is justified when exploring the effects of meta-substitution on the benzamide ring, building on class-level knowledge from trifluoromethyl benzamide kinase inhibitor patents [1]. The user must independently verify biological activity, as no public potency or selectivity data are available for this exact compound [2].

Reference Standard for Physicochemical Profiling of Fluorinated Benzamide Series

This compound can be employed as a reference standard for determining the impact of dual trifluoromethyl substitution on logD, solubility, and metabolic stability within a benzamide series. Its value lies in comparing its measured properties against those of the des-fluoro, 2-CF₃, and non-CF₃ side-chain analogs to build an internal SAR model [1].

Synthetic Intermediate or Building Block for Advanced Analog Synthesis

The compound's amide and alcohol functional groups offer synthetic handles for further diversification, making it a viable building block for library synthesis. Procurement is appropriate when the specific 3-CF₃ benzamide-2-hydroxy-2-phenylpropyl scaffold is required as a synthetic intermediate, with the understanding that the compound is a research chemical and not a validated biological probe [1].

Hypothesis-Driven Testing in Metabolic Disease or Oncology Targets

Based on the class-level activity of trifluoromethyl-substituted benzamides as pyruvate dehydrogenase kinase (PDHK) inhibitors [1], this compound could be evaluated in PDHK inhibition assays or in metabolic disease models. However, caution is warranted as there is no direct evidence of activity for this specific compound. The user must design appropriate controls and should not assume activity based solely on structural analogy [2].

Application
Selection Property
Validation Focus
SAR Scaffold Exploration
3-CF₃ benzamide core with trifluoromethyl hydroxypropyl chain
Verify target engagement; no public bioactivity data
Physicochemical Reference Standard
Dual CF₃ substitution for logD/metabolic stability benchmarking
Measure logD, solubility, metabolic stability
Synthetic Building Block
Amide and alcohol functional handles for diversification
Confirm synthetic route compatibility
PDHK/Kinase Target Hypothesis Screening
Trifluoromethyl benzamide scaffold, class-level inhibitor precedent
Experimentally validate activity; no direct evidence
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